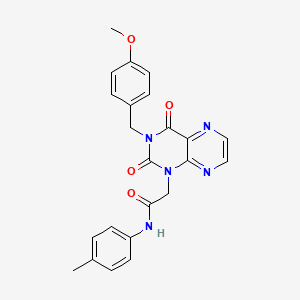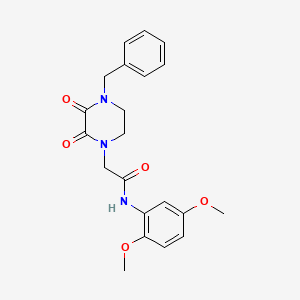![molecular formula C20H16N4O3 B14974229 3-(1,3-benzodioxol-5-yl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14974229.png)
3-(1,3-benzodioxol-5-yl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” typically involves multi-step organic reactions. Common steps might include:
- Formation of the benzodioxole ring through cyclization reactions.
- Synthesis of the pyrazole ring via condensation reactions.
- Construction of the oxadiazole ring through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the rings.
Reduction: Reduction reactions could modify the double bonds or other reactive sites.
Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.
科学研究应用
Chemistry
Catalysis: The compound might be used as a catalyst or a ligand in various chemical reactions.
Materials Science: It could be explored for its properties in creating new materials with specific electronic or optical characteristics.
Biology and Medicine
Biochemistry: Studying its interactions with enzymes or other biomolecules.
Industry
Polymer Science: Incorporation into polymers to enhance their properties.
Electronics: Use in the development of organic electronic devices.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
相似化合物的比较
Similar Compounds
- 3-(2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1,2,4-OXADIAZOLE
- 3-(2H-1,3-BENZODIOXOL-5-YL)-5-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE
Uniqueness
The unique combination of the benzodioxole, pyrazole, and oxadiazole rings in “3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” might confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H16N4O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-yl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H16N4O3/c1-11-3-4-13(7-12(11)2)15-9-16(23-22-15)20-21-19(24-27-20)14-5-6-17-18(8-14)26-10-25-17/h3-9H,10H2,1-2H3,(H,22,23) |
InChI 键 |
ZIIFTARGQMENPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14974152.png)
![3-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B14974166.png)
![4-chloro-N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14974181.png)
![N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B14974185.png)

![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B14974199.png)
![N-(3-chloro-4-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14974207.png)
![5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14974213.png)

![5-[(4-chlorophenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14974237.png)
![4-benzyl-1-((2,5-dimethylbenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14974240.png)
![1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B14974245.png)
![4-Phenyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B14974248.png)
